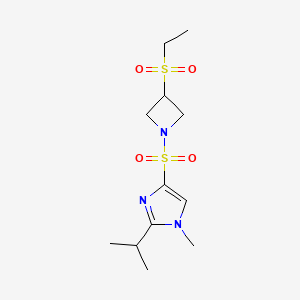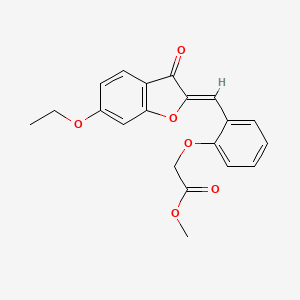![molecular formula C21H25ClN2O2 B2497635 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride CAS No. 2418648-01-6](/img/structure/B2497635.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of complex organic compounds, including those with specific structural features such as cyclobutyl rings, aminomethyl groups, and isochromene structures, are critical in medicinal chemistry and materials science. These compounds often exhibit unique chemical and physical properties due to their intricate molecular structures.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step chemical reactions, starting from simpler precursors. For example, the asymmetric synthesis of α-amino acids from N-acylsultams through successive treatment with sodium hexamethyldisilazide and aq. HCl illustrates a method to obtain crystalline N-hydroxyamino-acid derivatives, which can be converted into various amino acids (Oppolzer, Tamura, & Deerberg, 1992).
Molecular Structure Analysis
Crystal and molecular structure analysis, such as X-ray crystallography, provides insight into the 3D arrangement of atoms within a compound. For instance, the crystal structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, reveals a bentrod-like conformation connecting the aminomethylcyclohexyl and phenylpropionic acid moieties (Koyano, Takeshita, Takénaka, & Sasada, 1986).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to the formation of new compounds with distinct properties. The Mannich reaction, for example, facilitates the aminomethylation of specific substrates to form new heterocyclic compounds, demonstrating the versatility of reactions in synthesizing novel molecules (Dotsenko, Krivokolysko, & Litvinov, 2012).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. For example, the synthesis and characterization of dendritic polyamides show how structural modifications can influence solubility and thermal stability, important factors for material science applications (Yamakawa, Ueda, Takeuchi, & Asai, 1999).
Scientific Research Applications
Heterocyclic Synthesis
Research on heterocyclic synthesis, such as the work by Ahmed (2007), explores the preparation of compounds with potential antibiotic and antibacterial properties. These studies often involve the creation of new drugs with specific functionalities, hinting at the broader utility of compounds like the one in drug discovery processes (Ahmed, 2007).
Asymmetric Synthesis of Amino Acids
Oppolzer, Tamura, and Deerberg (1992) discussed the asymmetric synthesis of α-Amino acids from N-Acylbornane-10,2-sultams, showcasing advanced techniques in creating bioactive molecules. This kind of research demonstrates the potential applications of complex cyclobutyl and cyclopropane derivatives in synthesizing essential biological building blocks (Oppolzer, Tamura, & Deerberg, 1992).
Potential Antidepressants
Bonnaud et al. (1987) synthesized and evaluated a series of cyclopropanecarboxylic acid derivatives as potential antidepressants. This research underlines the importance of cyclobutyl and related structures in medicinal chemistry, particularly in designing new therapeutic agents (Bonnaud et al., 1987).
Cyclization Reactions
The oxidative cyclization of diamides, as studied by Beckwith and Dyall (1990), is another example of chemical reactions that could be relevant to the synthesis and applications of the compound . These reactions play a crucial role in heterocyclic chemistry, essential for creating complex molecules with potential pharmaceutical uses (Beckwith & Dyall, 1990).
Synthesis and Larvicidal Properties
Taylor, Hall, and Vedres (1998) explored the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin. This study is an example of applying cyclopropane and cyclobutyl derivatives in developing substances with specific biological activities, such as pest control, highlighting the compound's potential applicability in broader research areas (Taylor, Hall, & Vedres, 1998).
properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-14-21(16-6-2-1-3-7-16)11-17(12-21)23-20(24)19-8-4-5-15-13-25-10-9-18(15)19;/h1-8,17H,9-14,22H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHUQRYSDVQSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

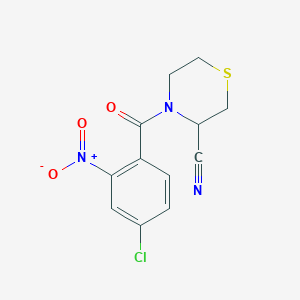
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)
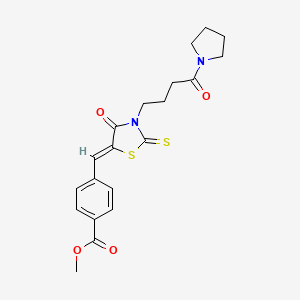


![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
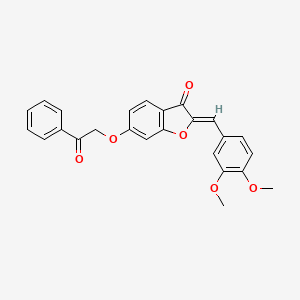
![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
